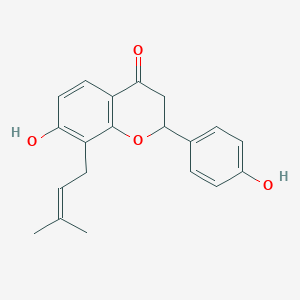

Isobavachin

Description

1-(2,4-Dimethylbenzyl)piperidin-4-one is a synthetic piperidin-4-one derivative characterized by a 2,4-dimethylbenzyl group attached to the nitrogen atom of the piperidin-4-one core. Piperidin-4-one derivatives are pivotal in medicinal chemistry due to their versatility as intermediates for bioactive molecules. While natural piperidin-4-one derivatives (e.g., in Solanum torvum berries) exist , this compound is synthetically engineered, likely for applications in drug discovery or material science. Its structure combines the rigidity of the aromatic benzyl group with the flexibility of the piperidone ring, enabling tailored interactions with biological targets.

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-12(2)3-8-15-17(22)10-9-16-18(23)11-19(24-20(15)16)13-4-6-14(21)7-5-13/h3-7,9-10,19,21-22H,8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFBXCHUXFKMGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OC(CC2=O)C3=CC=C(C=C3)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Natural Extraction Methods

Plant Sources and Biosynthetic Origins

Isobavachin is primarily isolated from species within the Glycyrrhiza genus, particularly Glycyrrhiza uralensis and Glycyrrhiza pallidiflora. These plants biosynthesize isobavachin via the phenylpropanoid pathway, where chalcone synthase facilitates the condensation of p-coumaroyl-CoA with three malonyl-CoA units to form naringenin chalcone. Subsequent enzymatic modifications, including prenylation at the C-8 position and hydroxylation at C-4' and C-7, yield isobavachin.

Table 1: Natural Sources of Isobavachin and Reported Yields

| Plant Species | Part Used | Extraction Method | Yield (%, w/w) | Reference |

|---|---|---|---|---|

| Glycyrrhiza uralensis | Roots | Ethanol reflux | 0.12–0.15 | |

| Glycyrrhiza pallidiflora | Aerial parts | Maceration (MeOH) | 0.08–0.10 |

Extraction and Isolation Techniques

Conventional extraction methods involve solvent-based techniques:

- Maceration : Dried plant material is soaked in methanol or ethanol for 48–72 hours, followed by filtration and solvent evaporation.

- Soxhlet Extraction : Ethanol (70–80%) is used in a Soxhlet apparatus for 6–8 cycles, achieving higher efficiency than maceration.

- Ultrasound-Assisted Extraction (UAE) : Reduces extraction time to 30–45 minutes using 50% ethanol at 40°C, with yields comparable to Soxhlet.

Chromatographic purification is critical due to the complex phytochemical matrix. Silica gel column chromatography with a gradient of ethyl acetate and hexane (1:3 to 1:1) isolates isobavachin fractions, followed by preparative HPLC (C18 column, acetonitrile/water + 0.1% formic acid) for final purification.

Synthetic Preparation Approaches

Challenges in Total Synthesis

The structural complexity of isobavachin—featuring a flavanone backbone, C-8 prenyl group, and hydroxylation at C-4' and C-7—poses significant synthetic hurdles. Key challenges include:

- Stereoselective Formation : The (2S)-configuration at C-2 requires chiral auxiliaries or asymmetric catalysis.

- Prenylation : Regioselective introduction of the prenyl group at C-8 competes with C-6 substitution, often necessitating protecting groups.

- Oxidative Stability : The catechol moiety (C-7 and C-8 hydroxyls) is prone to oxidation, requiring inert atmospheres during synthesis.

Semi-Synthetic Derivatives and Insights

Recent work on isobavachin derivatives provides clues for potential synthetic routes. For example, Chen et al. (2024) synthesized 27b, a hURAT1 inhibitor, by modifying the prenyl chain and introducing sulfonate groups at C-4'. While this study focused on derivatives, it highlights the feasibility of late-stage functionalization using:

- Mitsunobu Reactions : For hydroxyl group alkylation.

- Palladium-Catalyzed Coupling : To introduce aryl or alkenyl groups.

Table 2: Key Reaction Conditions for Isobavachin Derivative Synthesis

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Prenylation | Prenyl bromide, K2CO3, DMF, 80°C | 62 | |

| Sulfonation | Chlorosulfonic acid, DCM, 0°C | 45 | |

| Hydrogenation | H2 (1 atm), Pd/C, MeOH | 78 |

Analytical Methods for Quality Control

Structural Characterization

- UHPLC-MS/MS : A BEH C18 column (2.1 × 50 mm, 1.7 μm) with acetonitrile/water + 0.1% formic acid achieves baseline separation of isobavachin from analogs. Detection at m/z 325.1 [M+H]+ confirms identity.

- NMR Spectroscopy : $$^1$$H NMR (DMSO-d6) shows characteristic signals at δ 5.45 (1H, dd, J = 12.8, 2.8 Hz, H-2), δ 1.68 (6H, s, prenyl-CH3), and δ 6.82–7.20 (aromatic protons).

Comparative Analysis of Preparation Methods

Table 3: Natural vs. Synthetic Production of Isobavachin

| Parameter | Natural Extraction | Synthetic Routes |

|---|---|---|

| Yield | 0.08–0.15% | Not reported (derivatives: 45–78%) |

| Purity | 95–98% | >99% (after purification) |

| Time | 7–10 days | 3–5 days (derivatives) |

| Scalability | Limited by plant biomass | Theoretically scalable |

| Environmental Impact | High solvent waste | Requires toxic reagents |

Chemical Reactions Analysis

Metabolic Pathways of Isobavachin

Isobavachin undergoes two primary metabolic transformations: oxidation and glucuronidation , mediated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), respectively.

Oxidation Pathways

In mice, Isobavachin forms three oxidized metabolites (M1–M3) via CYP1A2 and CYP2C19. These enzymes contribute 11.3% and 17.1% to hepatic metabolism, with intrinsic clearance (CLint) values ranging from 8.75 to 77.33 μL/min/mg . Oxidation involves NADPH-dependent reactions in liver microsomes, resulting in structural modifications such as hydroxylation or demethylation at specific positions .

Glucuronidation Pathways

Isobavachin forms two glucuronides (G1–G2) through UGT1A1 and UGT1A9. These enzymes exhibit CLint values of 10.73–202.62 μL/min/mg, indicating efficient conjugation with UDP-glucuronic acid (UDPGA) . Glucuronidation occurs in the presence of alamethicin and D-saccharic acid lactone to maintain UGT activity, with UDPGA-dependent termination confirming conjugation specificity .

Table 1: Metabolic Pathways and Key Enzymes

| Pathway | Metabolites | Enzymes Involved | CLint (μL/min/mg) |

|---|---|---|---|

| Oxidation | M1–M3 | CYP1A2, CYP2C19 | 8.75–77.33 |

| Glucuronidation | G1–G2 | UGT1A1, UGT1A9 | 10.73–202.62 |

Enzyme Kinetics and Inhibition

Isobavachin exhibits broad-spectrum inhibition of CYPs and UGTs, which may lead to clinically significant drug-drug interactions.

Inhibition of CYPs

Isobavachin inhibits multiple CYP isoforms, including CYP2B6, 2C9, 2C19, and 3A4, with inhibition constants (K_i) ranging from 0.05 to 3.05 μM . For example:

-

CYP2C19 : K_i ≈ 0.05–3.05 μM (competitive/noncompetitive inhibition).

-

CYP2B6 : K_i ≈ 0.05–3.05 μM (mixed-type inhibition).

Inhibition of UGTs

It also inhibits UGT1A1, UGT1A9, and UGT2B7, with K_i values in the same range .

Table 2: Inhibition of CYPs and UGTs by Isobavachin

| Enzyme | K_i (μM) | Inhibition Type |

|---|---|---|

| CYP2B6 | 0.05–3.05 | Mixed-type |

| CYP2C19 | 0.05–3.05 | Competitive/noncompetitive |

| UGT1A1 | 0.05–3.05 | Competitive |

| UGT1A9 | 0.05–3.05 | Competitive |

Analytical Methods for Metabolite Identification

Metabolites were characterized using UHPLC coupled with mass spectrometry under the following conditions:

-

Column : BEH C18 (2.1 mm × 50 mm, 1.7 μm).

-

Mobile Phase : Water (0.1% formic acid) and acetonitrile (0.1% formic acid).

-

Gradient : 10–50% B (0–2 min), 50–100% B (2–3 min), 100% B (3–3.2 min), 10% B (3.5–4.0 min).

Table 3: UHPLC Conditions for Metabolite Analysis

| Parameter | Details |

|---|---|

| Column | BEH C18 (2.1 mm × 50 mm, 1.7 μm) |

| Flow Rate | 0.5 mL/min |

| Column Temp. | 35°C |

| Injection Volume | 4 μL |

| Detection | Multiple wavelengths (254–335 nm) |

Research Findings and Implications

-

Animal Model Relevance : Mice are suitable for predicting human metabolism due to conserved metabolic pathways .

-

Therapeutic Potential : Beyond metabolism, Isobavachin modulates inflammatory signaling (e.g., SHP-1-dependent Fyn/Lyn/Syk/Lck pathways) and exhibits anti-allergic activity .

-

Drug Interactions : Its inhibition of CYPs/UGTs necessitates caution with co-administered drugs metabolized by these enzymes (e.g., warfarin, phenytoin) .

Scientific Research Applications

Anticancer Properties

Isobavachin has been investigated for its potential as an antineoplastic agent . Research indicates that it can inhibit the growth of various cancer cell lines, including breast carcinoma (MCF7), ovarian cancer, and leukemia. Its mechanism involves regulating estrogen receptors (ERα) which are critical in the development of hormone-dependent tumors. Specifically, isobavachin has been shown to kill cancer cells expressing ERα at higher concentrations while modulating their expression at lower concentrations .

Table 1: Anticancer Effects of Isobavachin

| Cancer Type | Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| Breast Cancer | MCF7 | Inhibition of ERα expression | |

| Ovarian Cancer | - | Cytotoxic effects on tumor cells | |

| Leukemia | - | Induction of apoptosis |

Anti-Osteoporosis Activity

Isobavachin exhibits significant anti-osteoporosis effects by stimulating osteoblast proliferation and differentiation. This action is crucial for bone health and may help in preventing osteoporosis, particularly in postmenopausal women . The compound has been shown to promote bone formation through various signaling pathways, including the activation of protein prenylation mechanisms which are essential for cellular differentiation.

Table 2: Effects on Bone Health

| Study Type | Findings | Reference |

|---|---|---|

| In vitro | Stimulates osteoblast proliferation | |

| In vivo | Increases bone density in animal models |

Neuroprotective Effects

Recent studies have highlighted isobavachin's potential in neuroprotection and neurogenesis. It facilitates the differentiation of mouse embryonic stem cells into neuronal cells, suggesting a role in neurodegenerative disease prevention and treatment . This property may be particularly beneficial for conditions such as Alzheimer’s disease.

Table 3: Neuroprotective Applications

| Application | Mechanism | Reference |

|---|---|---|

| Neurogenesis | Promotes differentiation of stem cells | |

| Neuroprotection | Activation of neuroprotective pathways |

Cardiovascular Benefits

Isobavachin also shows promise in cardiovascular health by potentially regulating lipid metabolism and exhibiting anti-inflammatory properties. These effects can contribute to the management of heart diseases, although further research is required to establish clinical relevance .

Metabolic Pathways and Drug Interactions

Understanding the metabolism of isobavachin is crucial for its application in pharmacotherapy. Studies have identified several metabolic pathways involving cytochrome P450 enzymes (CYPs) and UDP-glucuronosyltransferases (UGTs), which play a role in drug interactions and bioavailability .

Table 4: Metabolic Characteristics

| Metabolite | Pathway | Study Findings |

|---|---|---|

| G1 & G2 | Glucuronidation | Identified in mouse models |

| M1 - M3 | Oxidation | Characterized through kinetic modeling |

Mechanism of Action

Isobavachin exerts its effects through various molecular targets and pathways:

Anti-osteoporosis: It inhibits bone resorption and promotes bone formation by modulating the activity of osteoclasts and osteoblasts.

Anti-inflammatory: Isobavachin suppresses the MAPK and NF-κB signaling pathways, reducing inflammation in macrophages and zebrafish.

Anti-hyperuricemia: It regulates drug metabolism, bile secretion, and the renin-angiotensin system by targeting proteins such as HPRT1, REN, and ABCG2.

Comparison with Similar Compounds

Structural and Substituent Variations

The pharmacological and physicochemical properties of piperidin-4-one derivatives are heavily influenced by substituents on the nitrogen atom and the piperidine ring. Below is a comparative analysis with key analogs:

Key Observations :

- Aromatic vs. Aliphatic Substituents : The 2,4-dimethylbenzyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and solubility. In contrast, aliphatic substituents (e.g., 3-methoxypropyl) enhance water solubility but reduce bioavailability .

- Electron-Withdrawing Groups: Fluorine atoms in 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone increase electronegativity, improving binding to hydrophobic enzyme pockets .

- Steric Effects : Bulky substituents (e.g., bis(4-methoxyphenyl) in ) reduce conformational flexibility but may enhance selectivity for specific targets .

Pharmacological Profiles

Piperidin-4-one derivatives exhibit diverse biological activities:

Notable Trends:

Q & A

Q. What experimental methods are recommended to confirm Isobavachin’s identity and purity in preclinical studies?

- Methodology :

- Analytical Techniques : High-Performance Liquid Chromatography (HPLC) for purity assessment (>95%), Nuclear Magnetic Resonance (NMR) for structural confirmation, and Mass Spectrometry (MS) for molecular weight validation .

- Storage Conditions : Store at -20°C in airtight, light-protected containers to prevent degradation. Solubility should be verified in dimethyl sulfoxide (DMSO) or ethanol for cell-based assays .

- Reproducibility : Follow IUPAC guidelines for reporting physicochemical properties, including batch-specific solubility data and stability under experimental conditions .

Q. How should researchers design initial cytotoxicity assays for Isobavachin?

- Methodology :

- Cell Lines : Use validated models (e.g., H4IIE hepatoma, C6 glioma) with clear rationale for relevance to the study’s hypothesis .

- Dosage Range : Start with 1–100 μM, based on prior studies showing cytotoxic effects at 50 μM in hepatoma cells .

- Controls : Include solvent-only controls (e.g., DMSO) and positive controls (e.g., doxorubicin for apoptosis induction).

- Assays : Combine MTT for viability and flow cytometry for apoptosis/necrosis differentiation .

Q. What are the optimal conditions for studying Isobavachin’s osteogenic effects in vitro?

- Methodology :

- Cell Models : Primary osteoblasts or MC3T3-E1 pre-osteoblasts, with differentiation induced by ascorbic acid and β-glycerophosphate .

- Concentration : 10–20 μM, as higher doses may induce cytotoxicity .

- Endpoint Markers : Alkaline phosphatase (ALP) activity, mineralization (Alizarin Red staining), and osteogenic gene expression (Runx2, OCN) .

Advanced Research Questions

Q. How can researchers resolve contradictions in Isobavachin’s dual role in ERK/p38 signaling (pro-survival vs. pro-apoptotic)?

- Methodology :

- Context-Specific Variables :

- Cell Type : Compare effects in MCF-7 (estrogen-sensitive) vs. MDA-MB-231 (estrogen-insensitive) breast cancer cells to isolate estrogen receptor (ER)-dependent mechanisms .

- Dose-Dependency : Use transcriptomics (RNA-seq) to identify pathway activation thresholds (e.g., ERK phosphorylation at 10 μM vs. p38 at 50 μM) .

- Temporal Analysis : Time-course experiments (0–48 hours) to track dynamic signaling changes .

- Inhibitor Studies : Co-treatment with ERK (U0126) or p38 (SB203580) inhibitors to validate causal relationships .

Q. What strategies are effective for integrating primary data with conflicting literature findings on Isobavachin’s neurogenic effects?

- Methodology :

- Meta-Analysis Framework :

- Data Harmonization : Standardize metrics (e.g., neuronal differentiation % in embryonic stem cells) across studies .

- Bias Assessment : Evaluate publication bias using funnel plots and heterogeneity via I² statistics .

Q. How should researchers design experiments to distinguish Isobavachin’s estrogenic activity from off-target cytotoxicity?

- Methodology :

- ER-Specific Assays :

- Luciferase Reporter : ER-responsive element (ERE)-luc constructs in HEK293 cells .

- Antagonist Control : Co-treatment with fulvestrant to block ER activity .

Methodological Best Practices

- Reproducibility : Document batch-specific solubility, storage conditions, and instrument calibration (e.g., HPLC column type) .

- Ethical Compliance : Adhere to IUPAC guidelines for chemical safety and toxicity reporting, especially in aquatic environments .

- Data Transparency : Publish negative results (e.g., lack of efficacy in certain models) to mitigate publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.